REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:3]=1.S(=O)(=O)(O)O.[OH-].[NH4+].[CH2:19](O)[CH3:20]>>[CH2:19]([O:10][C:9](=[O:11])[CH2:8][C:4]1[CH:3]=[N:2][CH:7]=[CH:6][CH:5]=1)[CH3:20] |f:0.1,3.4|
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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Cl.N1=CC(=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
73 g
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
90 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 4 h
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Duration
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4 h
|
Type
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EXTRACTION
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Details
|
extracted with DCM (500 mL) twice
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |